3,4-dihydro-2H-quinoline-1-carboximidothioic acid
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Overview
Description
The compound with the identifier “3,4-dihydro-2H-quinoline-1-carboximidothioic acid” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “3,4-dihydro-2H-quinoline-1-carboximidothioic acid” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as nucleophilic substitution, oxidation, reduction, and cyclization. Each step is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up to meet demand. This involves optimizing the synthetic route to maximize efficiency and minimize costs. Industrial production methods may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques. The goal is to produce the compound in large quantities while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “3,4-dihydro-2H-quinoline-1-carboximidothioic acid” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in an increase in the oxidation state of the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in a decrease in the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as sodium hydroxide. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound
Scientific Research Applications
The compound with the identifier “3,4-dihydro-2H-quinoline-1-carboximidothioic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its ability to modulate specific biological pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of the compound with the identifier “3,4-dihydro-2H-quinoline-1-carboximidothioic acid” involves its interaction with specific molecular targets and pathways. These interactions can result in various biological effects, depending on the context in which the compound is used. For example, the compound may bind to enzymes and inhibit their activity, or it may interact with cellular receptors and modulate signaling pathways. The exact mechanism of action is often complex and requires detailed study to fully understand.
Properties
IUPAC Name |
3,4-dihydro-2H-quinoline-1-carboximidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAIRLQMYATCKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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